A Comprehensive Technical Guide to Fmoc-N-Me-His(Trt)-OH for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Fmoc-N-Me-His(Trt)-OH for Researchers and Drug Development Professionals
Introduction: Fmoc-N-Me-His(Trt)-OH is a critical building block in modern peptide synthesis, particularly for the development of therapeutic peptides. This N-methylated and side-chain protected histidine derivative offers unique advantages in modulating the pharmacological properties of peptides. This technical guide provides an in-depth overview of its chemical properties, structure, and applications, with a focus on experimental protocols relevant to researchers in drug discovery.
Chemical Properties and Structure
Fmoc-N-Me-His(Trt)-OH, systematically named N-α-Fmoc-N-α-methyl-im-trityl-L-histidine, is a white to off-white powder. Its structure is characterized by three key functional groups: the fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amine, a methyl group on the α-amine, and a trityl (Trt) group protecting the imidazole side chain of histidine.
The N-terminal Fmoc group provides a base-labile protecting group essential for stepwise solid-phase peptide synthesis (SPPS). The N-methylation of the α-amine introduces a conformational constraint that can enhance metabolic stability by providing resistance to enzymatic degradation and can influence the peptide's secondary structure and binding affinity. The bulky trityl group on the histidine side chain prevents undesirable side reactions during peptide synthesis.
Chemical Structure
Caption: Chemical structure of Fmoc-N-Me-His(Trt)-OH.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C41H35N3O4 | [1] |
| Molecular Weight | 633.73 g/mol | [1][2] |
| CAS Number | 1217840-61-3 | [1] |
| Appearance | Powder or crystals | [1] |
| Melting Point | 183-188 °C | [1] |
| Assay (Purity) | ≥95% to ≥97.0% (HPLC) | [1] |
| Solubility | Poor solubility in common organic solvents. Dissolves upon activation in NMP with HBTU/DIPEA. Soluble in DMSO with heating. | [2] |
| Storage Temperature | 2-8°C or 15-25°C for short term. -20°C to -80°C for long-term storage. | [1][2] |
Experimental Protocols
The primary application of Fmoc-N-Me-His(Trt)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids can be challenging due to steric hindrance.
General Protocol for Coupling Fmoc-N-Me-His(Trt)-OH in SPPS
This protocol outlines the key steps for incorporating Fmoc-N-Me-His(Trt)-OH into a peptide sequence on a solid support.
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Resin Preparation:
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Fmoc Deprotection:
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Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[3]
-
Repeat the treatment for another 10-20 minutes to ensure complete deprotection.
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Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Activation and Coupling:
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Dissolve Fmoc-N-Me-His(Trt)-OH (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF or N-methyl-2-pyrrolidone (NMP). Due to its poor solubility, dissolution may be aided by the addition of the activation reagents.
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Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents), and a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the activation to proceed for a few minutes before adding the solution to the deprotected resin.
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The coupling reaction is typically carried out for 1-2 hours at room temperature.[4] For sterically hindered N-methylated amino acids, extended coupling times or double coupling may be necessary.
-
Monitor the coupling efficiency using a colorimetric test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue.
-
-
Washing:
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After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
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Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
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A common cleavage cocktail for peptides containing acid-sensitive residues like Trt-protected histidine is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to prevent the reattachment of the trityl cation to other nucleophilic residues.[5]
-
The cleavage reaction is typically performed for 2-4 hours at room temperature.
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The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Biological Implications of N-Methylated Histidine
The incorporation of N-methylated histidine into peptides can have significant biological consequences, making it a valuable tool in drug design.
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Enhanced Proteolytic Stability: N-methylation of the peptide backbone can sterically hinder the approach of proteases, leading to a longer in vivo half-life of the peptide therapeutic.
-
Conformational Rigidity: The methyl group restricts the rotation around the N-Cα bond, leading to a more defined peptide conformation. This can result in higher binding affinity and selectivity for the target receptor.
-
Improved Membrane Permeability: The increased lipophilicity due to the methyl group can, in some cases, enhance the ability of the peptide to cross cell membranes.
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Modulation of Biological Activity: Histidine methylation is a known post-translational modification in proteins that can affect metal ion chelation, protein-protein interactions, and enzymatic activity.[6][7] Synthetically introducing N-methylated histidine can mimic these natural modifications or create novel biological activities. For example, the dipeptide anserine (β-alanyl-N-methyl-histidine) is found in high concentrations in muscle and brain tissues and is used in sports medicine.[8]
References
- 1. Fmoc-N-Me-His(Trt)-OH 95% | 1217840-61-3 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. peptide.com [peptide.com]
- 6. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptide - Wikipedia [en.wikipedia.org]
